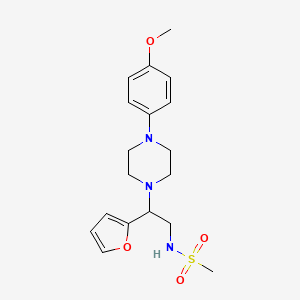
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a complex organic compound known for its intriguing chemical structure and potential applications in various scientific fields. This compound features a benzamide backbone linked to a 3,4-dihydroisoquinoline ring and a 1-methyl-1H-pyrrole moiety, offering a unique combination of functional groups that endow it with distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of 3,4-dihydroisoquinoline: : This step often involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the 3,4-dihydroisoquinoline ring.
Formation of 1-methyl-1H-pyrrole: : This step involves cyclization of a suitable precursor, such as a pyrrole derivative, under basic conditions.
Coupling Reaction: : The final step involves coupling the 3,4-dihydroisoquinoline and 1-methyl-1H-pyrrole moieties via a suitable linker, followed by the attachment of the benzamide group.
Industrial Production Methods
For industrial-scale production, optimizing yields, reaction times, and purity is crucial. This might involve:
Catalysts: : Usage of efficient catalysts to enhance reaction rates.
Solvents: : Employing solvents that maximize solubility and reactivity.
Purification: : Techniques such as chromatography or recrystallization to obtain high purity product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide can undergo various reactions:
Oxidation: : Conversion to more oxidized states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the carbonyl group in the benzamide moiety using reagents like lithium aluminum hydride.
Substitution: : Electrophilic substitution reactions on the benzamide ring using reagents such as halogens in the presence of a Lewis acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride
Catalysts: : Acid or base catalysts for cyclization reactions
Major Products Formed
Major products depend on the type of reaction. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a model for studying reaction mechanisms, especially those involving complex ring structures and multiple functional groups.
Biology
In biological research, its structure allows for investigation into enzyme interactions and potential inhibition activities, providing insights into biological processes and pathways.
Medicine
Pharmacologically, this compound is explored for its potential as a therapeutic agent due to its ability to interact with various molecular targets.
Industry
Industrially, it can be a precursor for the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, potentially including enzymes or receptors involved in cellular signaling pathways. The exact mechanism can vary depending on the biological context, but typically involves binding to active sites or altering protein conformations, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2-Phenylpyrrolidin-1-yl)ethyl)benzamide
N-(2-(1-Methylpiperidin-4-yl)ethyl)benzamide
N-(2-(1H-Indol-3-yl)ethyl)benzamide
Uniqueness
Feel free to dive deeper into any specific section or let me know if there are more details you'd like to add!
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-25-14-7-12-21(25)22(16-24-23(27)19-9-3-2-4-10-19)26-15-13-18-8-5-6-11-20(18)17-26/h2-12,14,22H,13,15-17H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHPLDYLJLGNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(2-{[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B2409275.png)
![3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B2409276.png)

![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)
![ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2409282.png)
![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2409286.png)
![N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409287.png)
![2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide](/img/structure/B2409289.png)
![1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2409290.png)
![N-(5-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2409291.png)

